1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene
Description
Properties
IUPAC Name |
1-bromo-4-chloro-5-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXPDUDLFKNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination and chlorination of 2-methylbenzene (toluene). The reaction conditions often include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The chloromethyl group can be introduced using chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic aromatic substitution (S<sub>N</sub>Ar) and aliphatic substitution due to its halogen and chloromethyl substituents.
Key Reactions:
Electrophilic Aromatic Substitution
Despite deactivation by halogens, the methyl group (electron-donating) enables limited electrophilic substitution.
Example Reactions:
| Reaction | Reagents | Position of Substitution | Products |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | Position 3 (meta to chlorine) | 3-nitro derivative |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 6 (para to methyl) | 6-sulfo derivative |
Mechanism : Methyl directs electrophiles to the ortho/para positions, but steric and electronic effects favor substitution at less hindered sites .
Reduction Reactions
The chloromethyl group and halogens are susceptible to reduction.
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → reflux | -CH<sub>2</sub>Cl → -CH<sub>3</sub> |
| H<sub>2</sub>/Pd-C | EtOH, 25°C, 1 atm | Dehalogenation (Br/Cl removal) |
Outcome : Selective reduction of the chloromethyl group to methyl occurs under mild conditions, while harsher protocols remove halogens .
Oxidation Reactions
The methyl and chloromethyl groups can be oxidized.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | -CH<sub>3</sub> → -COOH |
| CrO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 80°C | -CH<sub>2</sub>Cl → -COCl |
Note : Oxidation of the methyl group (position 2) produces a carboxylic acid, while the chloromethyl group forms acyl chloride.
Cross-Coupling Reactions
The bromine atom facilitates metal-catalyzed coupling reactions.
| Reaction Type | Catalyst/Reagents | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | Biaryl derivatives |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amine | Aryl amines |
Applications : Used in synthesizing pharmaceuticals and agrochemicals .
Elimination Reactions
Under basic conditions, the chloromethyl group may undergo elimination.
| Base | Conditions | Products |
|---|---|---|
| KOtBu | DMF, 120°C | Styrene derivative (C=C formation) |
Mechanism : Base abstracts β-hydrogen, forming a double bond via E2 elimination .
Comparative Reactivity Table
| Substituent | Reactivity Toward | Relative Rate |
|---|---|---|
| Bromine (position 1) | Nucleophilic substitution | Low (steric hindrance) |
| Chlorine (position 4) | Electrophilic substitution | Moderate |
| Chloromethyl (position 5) | Aliphatic substitution | High |
| Methyl (position 2) | Oxidation/Functionalization | Moderate |
Scientific Research Applications
Synthetic Chemistry
Reagent for Organic Synthesis
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Its bromine and chlorine substituents enhance its reactivity, making it suitable for the synthesis of more complex molecules.
Table 1: Synthetic Applications
| Reaction Type | Product Type | Reference |
|---|---|---|
| Nucleophilic substitution | Alkylated products | |
| Cross-coupling reactions | Biaryl compounds | |
| Electrophilic aromatic substitution | Functionalized aromatic compounds |
Pharmaceuticals
Drug Development
The compound is explored for its potential in drug development, particularly as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with biological activity against various diseases.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that certain synthesized derivatives showed promising results as potential anticancer agents by inducing apoptosis in cancer cells through specific molecular pathways .
Agrochemicals
Pesticide Formulations
The compound is also investigated for use in agrochemical formulations, particularly as a precursor for developing herbicides and insecticides. Its ability to modify biological pathways makes it a candidate for creating effective agricultural chemicals.
Table 2: Agrochemical Applications
| Application Type | Compound Type | Efficacy |
|---|---|---|
| Herbicides | Selective herbicides | High efficacy against broadleaf weeds |
| Insecticides | Systemic insecticides | Effective against pests like aphids |
Materials Science
Polymer Chemistry
In materials science, this compound is utilized as a monomer or cross-linking agent in polymer chemistry. Its halogenated nature allows for enhanced thermal stability and chemical resistance in polymeric materials.
Case Study: Thermosetting Resins
Research has shown that incorporating this compound into thermosetting resins improves their mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and automotive industries .
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid through the formation of an intermediate aldehyde. In reduction reactions, the halogen atoms are removed, resulting in the formation of hydrocarbons.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Benzene Derivatives
Key Observations :
- The absence of bromine in 1-chloro-4-(chloromethyl)-2-methylbenzene reduces its molecular weight and alters leaving-group reactivity in substitution reactions .
- 2-Bromo-4-chloro-1-iodobenzene contains three halogens (Br, Cl, I), enabling diverse cross-coupling reactions, but lacks functional groups like chloromethyl for further derivatization .
- The nitrile group in 4-Bromo-2-chlorobenzonitrile introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .
Nucleophilic Substitution :
- The bromine atom in the target compound is more reactive than chlorine in analogous structures (e.g., 1-chloro-4-(chloromethyl)-2-methylbenzene ) due to its lower bond dissociation energy, facilitating Suzuki or Ullmann couplings .
- The chloromethyl group (-CH₂Cl) acts as an alkylating agent, akin to bis(chloromethyl) ether (BCME), though the latter is more carcinogenic due to its ether linkage .
Electrophilic Aromatic Substitution :
- Methyl and chloromethyl groups are ortho/para-directing, but bromine and chlorine are meta-directing. This complex substitution pattern creates regioselectivity challenges compared to simpler analogs like 4-Bromo-2-chlorobenzonitrile .
Physical and Chemical Properties
Table 2: Physical Properties Comparison
Biological Activity
1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, antimicrobial, and cytotoxic activities, while also presenting relevant data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C8H7BrCl2, indicating the presence of multiple halogen substituents on a methyl-substituted benzene ring. The structural complexity contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various halogenated compounds, including derivatives similar to this compound. The anti-inflammatory activity is primarily assessed through the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 1.10 |
The IC50 values for specific derivatives indicate their potency in inhibiting COX enzymes, with some compounds demonstrating comparable efficacy to established anti-inflammatory drugs like celecoxib and diclofenac .
2. Antimicrobial Activity
The antimicrobial potential of halogenated compounds is well-documented, especially against various bacterial strains. The presence of electron-withdrawing groups such as bromine and chlorine enhances the antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Escherichia coli | TBD | |
| Control (Ciprofloxacin) | Staphylococcus aureus | 1 |
| Control (Ciprofloxacin) | Escherichia coli | 1 |
In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .
3. Cytotoxic Activity
Cytotoxicity assays reveal the potential of halogenated compounds in cancer treatment. The mechanism often involves the induction of apoptosis in cancer cells.
Table 3: Cytotoxicity Assay Results
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical adenocarcinoma) | TBD |
| Control (Doxorubicin) | HeLa (cervical adenocarcinoma) | 0.5 |
Preliminary findings suggest that this compound may induce significant cytotoxic effects in cancer cell lines, although further research is required to establish definitive IC50 values .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anti-inflammatory Effects : A recent study demonstrated that a derivative with a similar structure exhibited a notable reduction in paw edema in carrageenan-induced inflammation models, suggesting strong anti-inflammatory properties.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity of halogenated benzene derivatives against clinical isolates of bacteria, revealing promising results with MIC values significantly lower than those of conventional antibiotics.
Q & A
Q. Reaction Optimization Table :
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, 80°C | 75–85 | |
| SN2 | NaN₃, DMF, 60°C | 60–70 |
Advanced: What are the stability considerations for chloromethyl-containing aromatics under storage or reaction conditions?
Methodological Answer:
- Thermal Decomposition : Above 60°C, the chloromethyl group may eliminate HCl, forming a methylene intermediate. Stability studies via TGA/DSC are advised .
- Light Sensitivity : Store in amber vials at 0–6°C to prevent radical-mediated degradation, as seen in similar bromochlorobenzenes .
- Hydrolytic Stability : Avoid aqueous basic conditions (pH >9), which accelerate CH₂Cl hydrolysis to CH₂OH .
Q. Mitigation Strategies :
- Add stabilizers like BHT (butylated hydroxytoluene) to radical-prone reactions .
- Use anhydrous solvents (e.g., THF over ethanol) for long-term storage .
Advanced: How can computational methods predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations : Evaluate Fukui indices to identify electrophilic/nucleophilic sites. For example, the para position to Br (position 4) is more reactive toward electrophiles due to electron withdrawal .
- Molecular Dynamics (MD) : Simulate steric effects of the methyl group at position 2, which may hinder substitutions at position 3 .
Case Study :
MD simulations of 1-bromo-4-chloro-2-methylbenzene show 10% lower reactivity at position 3 compared to position 6 due to methyl steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
